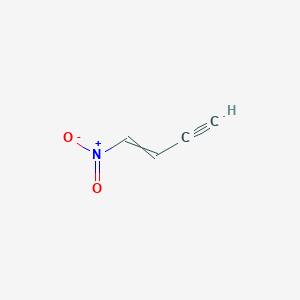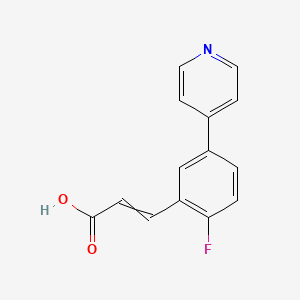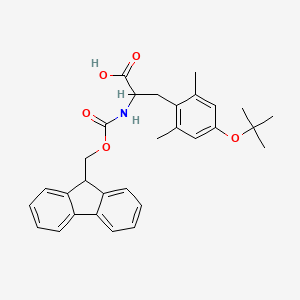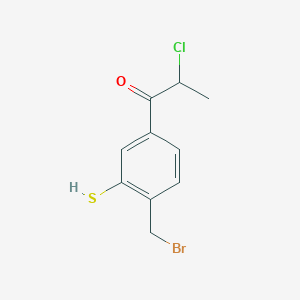
1-Nitrobut-1-en-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitrobut-1-en-3-yne is an organic compound with the molecular formula C₄H₃NO₂ It is characterized by the presence of a nitro group (-NO₂) attached to a buten-3-yne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Nitrobut-1-en-3-yne can be synthesized through several methods. One common approach involves the nitration of but-1-en-3-yne using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Nitrobut-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the nitro group.
Aplicaciones Científicas De Investigación
1-Nitrobut-1-en-3-yne has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Nitrobut-1-en-3-yne exerts its effects involves interactions with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its application, such as in biological systems or chemical synthesis.
Comparación Con Compuestos Similares
1-Buten-3-yne: Similar backbone but lacks the nitro group.
1-Nitroprop-1-en-3-yne: Similar structure with a shorter carbon chain.
1-Nitrobut-2-en-3-yne: Positional isomer with the nitro group at a different location.
Uniqueness: 1-Nitrobut-1-en-3-yne is unique due to the specific positioning of the nitro group on the buten-3-yne backbone, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
1001-51-0 |
|---|---|
Fórmula molecular |
C4H3NO2 |
Peso molecular |
97.07 g/mol |
Nombre IUPAC |
1-nitrobut-1-en-3-yne |
InChI |
InChI=1S/C4H3NO2/c1-2-3-4-5(6)7/h1,3-4H |
Clave InChI |
DFDCNBNOASPXGZ-UHFFFAOYSA-N |
SMILES canónico |
C#CC=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester](/img/structure/B14062964.png)










![(S)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14063033.png)


